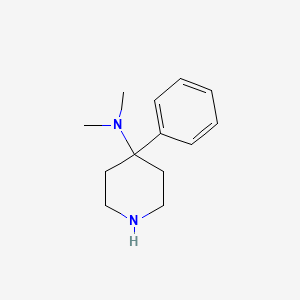

N,N-dimethyl-4-phenylpiperidin-4-amine

説明

N,N-Dimethyl-4-phenylpiperidin-4-amine is a tertiary amine featuring a piperidine ring substituted with a phenyl group at the 4-position and two methyl groups on the nitrogen atom. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol (calculated).

特性

分子式 |

C13H20N2 |

|---|---|

分子量 |

204.31 g/mol |

IUPAC名 |

N,N-dimethyl-4-phenylpiperidin-4-amine |

InChI |

InChI=1S/C13H20N2/c1-15(2)13(8-10-14-11-9-13)12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3 |

InChIキー |

LZJCNZXEVTXKSL-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1(CCNCC1)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 249.31 g/mol

- Key Features : The 4-nitrophenyl substituent introduces a strong electron-withdrawing nitro group, increasing reactivity and altering electronic properties compared to the phenyl group in the target compound. This substitution may enhance interactions with electron-deficient biological targets .

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

- Molecular Formula : C₂₀H₂₆N₂O

- Molecular Weight : 310.44 g/mol

- Key Features: The methoxyphenyl and phenylethyl groups increase steric bulk and lipophilicity.

N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine

Functional Group Modifications

N-Phenylpiperidin-4-amine Hydrochloride

- Molecular Formula : C₁₁H₁₇ClN₂

- Molecular Weight : 212.72 g/mol (hydrochloride salt)

- Key Features: Lacks the dimethylamino group, reducing steric hindrance and basicity.

N,2,2,6,6-Pentamethylpiperidin-4-amine

- Molecular Formula : C₁₀H₂₂N₂

- Molecular Weight : 170.30 g/mol

- The absence of aromatic groups reduces π-π stacking capabilities .

Pharmacological and Physicochemical Properties

*LogP values estimated using computational tools (e.g., ChemAxon).

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) reduce basicity but enhance reactivity, while electron-donating groups (e.g., methoxy) increase basicity and π-system engagement .

- Steric Effects : Bulky substituents (e.g., pentamethyl groups) limit binding to compact enzymatic sites but improve metabolic stability .

- Solubility : Hydrochloride salts of piperidin-4-amine derivatives show improved aqueous solubility, critical for in vivo applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。